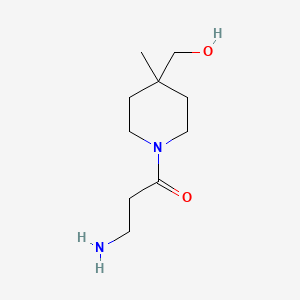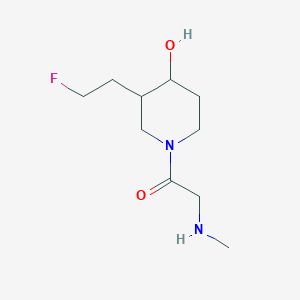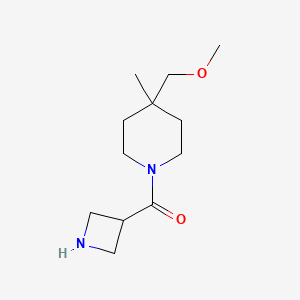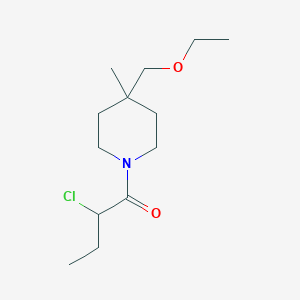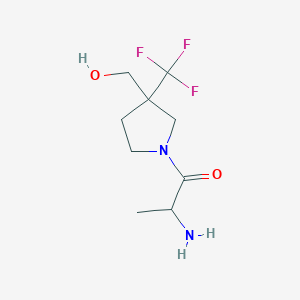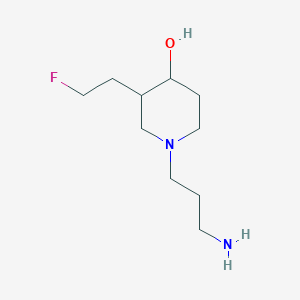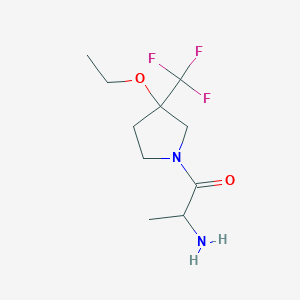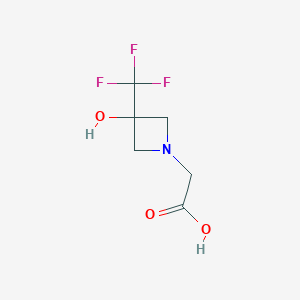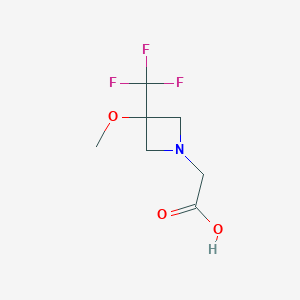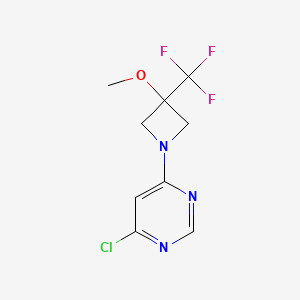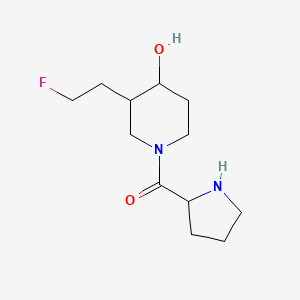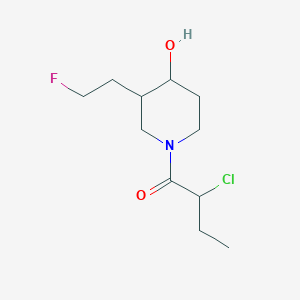
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Übersicht
Beschreibung
The compound “2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” is a complex organic molecule. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is fully saturated (tetrahydro-). The molecule also seems to have a chloro, ethyl, and propanamide functional groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloro, ethyl, and propanamide groups, as well as the tetrahydropyran ring. These functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar propanamide group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Efficient Synthesis in Aqueous Medium : A study by Dou et al. (2013) describes an efficient method to synthesize N-substituted propanamides, similar to 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, in an aqueous medium. This method is notable for its use of accessible materials, good yields, mild conditions, and environmental friendliness (Dou et al., 2013).
Chemical Structure and Properties
- Structural Analysis of Isomeric Compounds : Brbot-Šaranović et al. (2001) investigated the structures of isomeric enaminones related to the compound . Their work focused on the tautomerism in the cyclic part and side chain, revealing various tautomeric forms. This study contributes to understanding the structural dynamics of similar compounds (Brbot-Šaranović et al., 2001).
Applications in Medicinal Chemistry
- Inhibitors of Cholesterogenesis : Prugh et al. (1990) synthesized derivatives of tetrahydro-2H-pyran-2-ones, which showed inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This suggests potential therapeutic applications of similar compounds in treating high cholesterol (Prugh et al., 1990).
Pharmaceutical Synthesis
- Novel Approach for Synthesis : Liu et al. (2010) developed a novel approach for synthesizing a compound closely related to 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, highlighting the versatility and efficiency in pharmaceutical compound synthesis (Liu et al., 2010).
Solubility and Material Science
- Solubility in Different Solvent Mixtures : Pascual et al. (2017) conducted a study on the solubility of a similar compound in various solvent mixtures. This research is significant for understanding the dissolution properties and optimal conditions for compound processing (Pascual et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition Performance : El Hattak et al. (2021) evaluated pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic media. This implies potential industrial applications of similar compounds in protecting metals against corrosion (El Hattak et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that tetrahydropyranyl (thp) ethers, which are derivatives of tetrahydropyran, are commonly used as protecting groups in organic synthesis . This suggests that the compound may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that thp ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . This resilience might play a role in the compound’s interaction with its targets.
Biochemical Pathways
The resilience of thp ethers to a variety of reactions suggests that the compound could potentially influence multiple biochemical pathways .
Result of Action
The resilience of thp ethers to a variety of reactions suggests that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that thp ethers are resilient to a variety of reactions , which suggests that the compound might maintain its action, efficacy, and stability under various environmental conditions.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRMOYFYSABXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



